molecular formula C16H18N2S B2950975 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 339019-61-3

4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2950975
CAS No.: 339019-61-3
M. Wt: 270.39
InChI Key: SQWIWRBRGDLSSP-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 339019-61-3) is a high-purity chemical compound with the molecular formula C16H18N2S and a molecular weight of 270.39 g/mol . This tetrahydroquinazoline derivative is offered for research applications only. The tetrahydroquinazoline scaffold is a recognized structural motif in medicinal chemistry, with recent scientific literature highlighting its significant research value. Derivatives of 5,6,7,8-tetrahydroquinazoline have been identified through molecular docking studies as showing high binding affinity toward essential enzymes of Mycobacterium tuberculosis , such as dihydrofolate reductase (DHFR), suggesting potential as candidates for the development of new antitubercular agents . Furthermore, this class of compounds has also demonstrated predicted high inhibitory activity against enzymes like β-glucosidase, indicating a promising scaffold for research in therapeutic areas such as diabetes . Researchers are exploring efficient synthetic routes to these compounds, which allow for further functionalization and the development of novel bioactive molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the material safety data sheet prior to use.

Properties

IUPAC Name

4-methyl-2-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-11-7-9-13(10-8-11)19-16-17-12(2)14-5-3-4-6-15(14)18-16/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIWRBRGDLSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=C3CCCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 4-methylphenyl sulfanyl with a suitable amine, followed by cyclization and subsequent methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The bioactivity and physicochemical properties of tetrahydroquinazolines are heavily influenced by substituents at the C2, C4, and C8 positions. Key analogues and their structural distinctions are summarized below:

Table 1: Structural Comparison of Selected Tetrahydroquinazoline Derivatives
Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Features
Compound A (Target) -C4: Methyl; -C2: (4-Methylphenyl)sulfanyl 313.46 Balanced lipophilicity; moderate steric bulk
3d () -C4: 4-Nitrophenyl; -C2: Propan-2-yl sulfonamide 515.55 Nitro group enhances polarity; high yield (80%)
3c () -C4: 4-Chlorophenyl; -C2: Propan-2-yl sulfonamide 502.44 Chlorine increases electronegativity; lower yield (50%)
866049-14-1 () -C4: 2,4-Dichlorophenyl; -C2: Benzyl sulfanyl 455.44 Dichlorophenyl enhances binding to hydrophobic enzyme pockets
339019-11-3 () -C4: Allylamine; -C2: 4-Chlorobenzyl sulfanyl 361.93 Allylamine improves solubility; chlorobenzyl adds steric hindrance
672951-71-2 () -C4: 2,4-Difluorophenoxy; -C2: Benzyl sulfanyl 398.47 Fluorine atoms enhance metabolic stability
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Nitro (3d) and chloro (3c) substituents increase polarity and binding affinity to charged enzyme residues but may reduce bioavailability due to higher hydrophilicity .
  • Lipophilic Groups: The (4-methylphenyl)sulfanyl group in Compound A provides moderate lipophilicity, balancing membrane permeability and target engagement .
  • Halogenated Analogues: Dichloro (866049-14-1) and difluoro (672951-71-2) derivatives exhibit enhanced binding to hydrophobic enzyme pockets, as seen in DHFR inhibition studies .
Key Insights:
  • Core Structure Matters: Benzothiazole derivatives () outperform quinazolines in DNA gyrase inhibition, highlighting the importance of heterocycle choice .
  • Substituent-Driven Activity: Chloro and nitro groups (3c, 3d) enhance binding to mycobacterial enzymes, likely through hydrophobic and π-π interactions .
  • Species Specificity: Quinazolines show weaker inhibition of S. aureus gyrase compared to E. coli, suggesting target variability .

Biological Activity

4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on the available research.

  • Molecular Formula : C16H18N2S
  • Molecular Weight : 270.39 g/mol
  • CAS Number : [8150631]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals, which can contribute to cellular damage and various diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.

Biological Activity Summary

Activity Type Description References
AntioxidantScavenges free radicals and reduces oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators.
AntimicrobialExhibits activity against specific bacterial strains.

Case Studies and Research Findings

  • Antioxidant Studies :
    • In vitro assays demonstrated that this compound significantly reduced the levels of reactive oxygen species (ROS) in cultured cells, indicating its potential as an antioxidant agent.
  • Anti-inflammatory Research :
    • A study evaluated the compound's ability to modulate inflammatory pathways in macrophages. Results showed a notable decrease in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity :
    • The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a concentration-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of α-aminoamidines with appropriate carbonyl derivatives. Key steps include:
  • Reagent selection : Use of tert-butyl carbamate for amine protection and methanesulfonamide for functionalization .
  • Solvent and temperature : Reactions often proceed in methanol or dioxane-water mixtures at 40–80°C, with HCl or K₂CO₃ as catalysts .
  • Purification : Column chromatography (silica gel) or recrystallization from CHCl₃/petroleum ether mixtures yields pure products (50–80% yields) .
    Critical parameters include stoichiometric ratios of boronic acids (for Suzuki couplings) and reaction time (24–48 hrs for deprotection) .

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze chemical shifts for diagnostic signals, e.g., the tetrahydroquinazoline core (δ 1.5–2.5 ppm for methyl groups, δ 6.5–8.5 ppm for aromatic protons) and sulfanyl substituents (δ 2.3–2.7 ppm for S–CH₃) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.001 Da). Fragmentation patterns validate substituent positions .
  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% peak area indicates minimal byproducts .

Q. What safety protocols are critical when handling reagents involved in its synthesis?

  • Methodological Answer :
  • Toxic reagents : Use fume hoods for chlorinated solvents (e.g., CHCl₃) and sulfonating agents. Avoid skin contact with methanesulfonamide derivatives .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Follow institutional guidelines for heavy metal catalysts (e.g., Pd) .
  • Emergency procedures : Maintain eyewash stations and fire extinguishers for solvent-related accidents .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for cyclocondensation steps to optimize reaction pathways .
  • Molecular docking : Predict binding affinities of sulfanyl-substituted derivatives with biological targets (e.g., enzymes) to guide anti-proliferative studies .
  • Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction rates and selectivity .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • Data validation : Cross-reference experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw). Adjust for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., tetrahydroquinazoline chair conformations) via single-crystal analysis (R factor < 0.05) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace unexpected byproducts in mass spectra .

Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?

  • Methodological Answer :
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce heavy metal waste .
  • Solvent substitution : Replace dioxane with cyclopentyl methyl ether (CPME), a biodegradable solvent, for Suzuki couplings .
  • Energy efficiency : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 hrs to 2 hrs) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the optimal solvent system for tetrahydroquinazoline cyclization?

  • Methodological Answer :
  • Controlled experiments : Compare yields in methanol, ethanol, and acetonitrile under identical conditions (temperature, catalyst loading) .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify solvent-dependent intermediates .
  • Meta-analysis : Review crystal structure data (e.g., CCDC entries) to correlate solvent polarity with product stereochemistry .

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